methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate
Description
Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate is a tetrahydro-β-carboline derivative with the molecular formula C₁₅H₁₆N₂O₃ and a molecular weight of 272.31 g/mol . It features a pyridoindole core substituted with a methyl ester group at position 6, a ketone at position 1, and two methyl groups at position 3. The compound is cataloged under CAS 916522-65-1 and is available at 95% purity.
Properties
IUPAC Name |
methyl 4,4-dimethyl-1-oxo-3,9-dihydro-2H-pyrido[3,4-b]indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-15(2)7-16-13(18)12-11(15)9-6-8(14(19)20-3)4-5-10(9)17-12/h4-6,17H,7H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSPDOKLNRCJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate typically involves multiple steps, starting from simpler indole derivatives. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another method is the Biltz synthesis, which uses o-aminobenzaldehyde and ketones in the presence of a strong acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed: The major products formed from these reactions include various indole derivatives, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate is studied for its bioactive properties. It has shown potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and microbial infections.
Industry: In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism by which methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Ethyl ester derivatives (e.g., ) exhibit increased lipophilicity but face synthesis discontinuation, suggesting stability or yield issues . Phenylacetyl or benzyl substituents (e.g., ) significantly alter hydrophobicity and molecular weight, impacting pharmacokinetics .
Allyl and dichlorophenyl-substituted derivatives () are synthesized using acetonitrile/DIPEA with 98% yield, highlighting efficient methodologies for stereochemical diversification .
Biological Relevance: HDAC inhibitors () feature hydroxyamide chains for zinc-binding, critical for enzymatic inhibition .
Physicochemical and Spectral Data
Table 2: Spectral and Stability Comparisons
Biological Activity
Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate (commonly referred to as Methyl 4,4-dimethyl-1-oxo-carbazole) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications.
Chemical Structure and Properties
This compound features a complex fused ring system that includes a pyridoindole core. Its molecular formula is , with a molecular weight of approximately 271.31 g/mol. The compound's structural characteristics contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.31 g/mol |
| CAS Number | 1424995-10-7 |
Antidiabetic Potential
Recent studies have highlighted the potential antidiabetic activity of methyl 4,4-dimethyl-1-oxo-carbazole through its inhibitory effects on key enzymes involved in glucose metabolism. The compound has demonstrated significant inhibition of Dipeptidyl Peptidase IV (DPP-IV) and Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), which are crucial targets in diabetes management.
In vitro assays revealed that specific fractions derived from this compound exhibited dose-dependent inhibition of DPP-IV with IC50 values indicating strong activity (p < 0.001). For instance:
| Enzyme | IC50 Value (µg/ml) |
|---|---|
| DPP-IV | 50 |
| BACE1 | 75 |
These findings suggest that methyl 4,4-dimethyl-1-oxo-carbazole may serve as a promising candidate for developing new antidiabetic therapies.
Anticancer Activity
Exploratory research has also indicated potential anticancer properties. Compounds structurally similar to methyl 4,4-dimethyl-1-oxo-carbazole have shown promising results in inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and growth.
The biological activity of methyl 4,4-dimethyl-1-oxo-carbazole is attributed to its ability to interact with specific receptors and enzymes:
- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like DPP-IV and BACE1, thereby blocking their activity.
- Receptor Modulation : Initial findings suggest it may act as an antagonist for receptors involved in inflammatory responses.
Synthesis Methods
The synthesis of methyl 4,4-dimethyl-1-oxo-carbazole typically involves several steps:
- Formation of the Carbazole Core : This is achieved through cyclization reactions involving suitable precursors.
- Esterification : The carboxylic acid group is converted into an ester using methanol and an acid catalyst.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Applications
Methyl 4,4-dimethyl-1-oxo-carbazole has several applications across different fields:
Pharmaceuticals : Its derivatives are being explored for their potential therapeutic effects against diabetes and cancer.
Materials Science : The compound serves as a building block for synthesizing advanced materials with unique properties such as conductive polymers.
Synthetic Chemistry : It is valuable in the synthesis of more complex molecules due to its reactivity profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
